
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate can be achieved through a multi-step process. One common method involves the formation of the pyrrole ring followed by the introduction of the formyl group at the 2-position. The synthetic route typically starts with the preparation of 2-thionoester pyrroles using a Knorr-type approach from aliphatic starting materials. The 2-thionoester pyrroles are then reduced to the corresponding 2-formyl pyrroles using RANEY® nickel .
Industrial Production Methods
Industrial production of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted pyrrole derivatives.
Applications De Recherche Scientifique
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pyrrole ring can interact with various receptors and ion channels, modulating their activity and leading to physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolone Derivatives: These compounds have a similar pyrrole ring structure but with different substituents.
Pyrrolidinone Derivatives: These compounds have a saturated pyrrole ring and are known for their biological activities.
Pyrazole Derivatives: These compounds have a five-membered ring with two nitrogen atoms and exhibit diverse biological activities .
Uniqueness
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is unique due to its specific combination of a formyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
ethyl (2R)-2-(2-formylpyrrol-1-yl)-4-methylpentanoate |
InChI |
InChI=1S/C13H19NO3/c1-4-17-13(16)12(8-10(2)3)14-7-5-6-11(14)9-15/h5-7,9-10,12H,4,8H2,1-3H3/t12-/m1/s1 |
Clé InChI |
UOGWHQSYXABNSF-GFCCVEGCSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CC(C)C)N1C=CC=C1C=O |
SMILES canonique |
CCOC(=O)C(CC(C)C)N1C=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
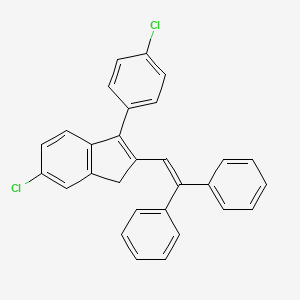
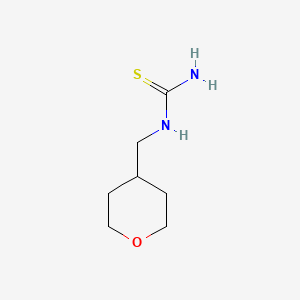
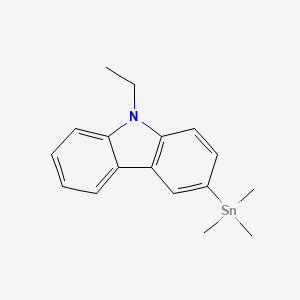
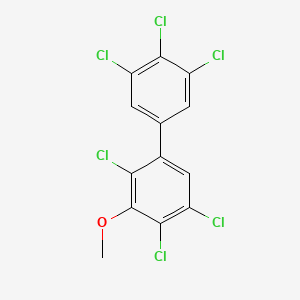
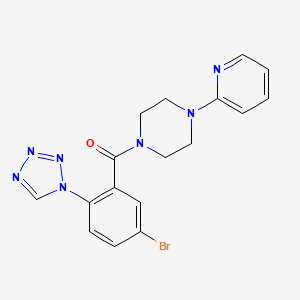
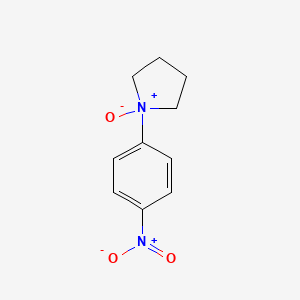
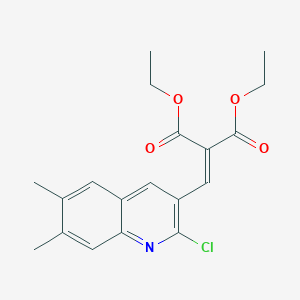
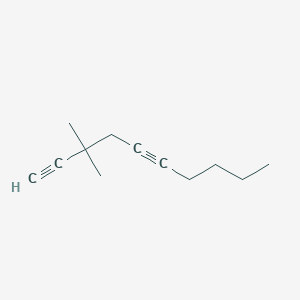
![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)

![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)
